molecular formula C21H27N3O4S2 B11052055 Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11052055
M. Wt: 449.6 g/mol
InChI Key: QNVWPOYPLNFURZ-UHFFFAOYSA-N
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Description

Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimidine ring, a thiophene ring, and a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their integration into the cyclooctane framework. Common synthetic methods include:

    Formation of Pyrimidine Ring: This step typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base to form the pyrimidine ring.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Integration into Cyclooctane Framework: The final step involves the cyclization of the pyrimidine and thiophene rings with a suitable cyclooctane precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate share structural similarities.

    Pyrimidine Derivatives: Compounds such as 5-ethyl-4-hydroxy-6-methylpyrimidine exhibit similar functional groups.

Uniqueness

Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its combination of pyrimidine, thiophene, and cyclooctane rings, which confer distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

methyl 2-[[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H27N3O4S2/c1-4-13-12(2)22-21(24-18(13)26)29-11-16(25)23-19-17(20(27)28-3)14-9-7-5-6-8-10-15(14)30-19/h4-11H2,1-3H3,(H,23,25)(H,22,24,26)

InChI Key

QNVWPOYPLNFURZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)C

Origin of Product

United States

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